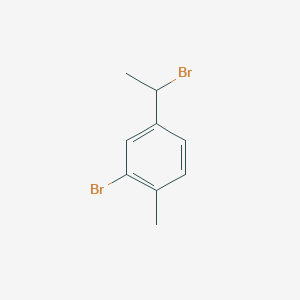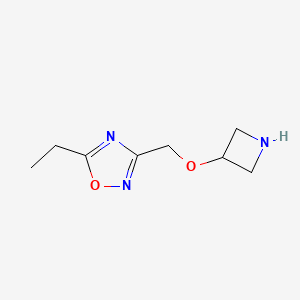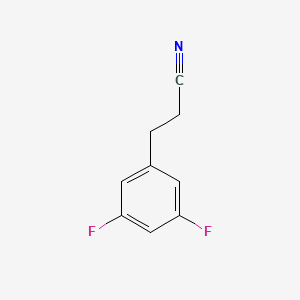
8-Nitrothiochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of 8-nitrothiochroman-4-one. One common approach involves the cyclization of a suitable precursor, typically a substituted benzaldehyde or benzoyl chloride, with a thiol compound under specific reaction conditions. The nitro group is then introduced via nitration.
Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using established protocols.
Analyse Des Réactions Chimiques
Reactivity:: 8-Nitrothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the thiochromanone ring system.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substituents on the aromatic ring can be replaced by other functional groups.
Thiol Reagents: Used for the initial cyclization step.
Nitric Acid (HNO3): For nitration.
Reducing Agents: To achieve reduction.
Major Products:: The major products depend on the specific reaction conditions and substituents. Reduction may yield 8-aminothiochroman-4-one, while oxidation could lead to sulfoxides or sulfones.
Applications De Recherche Scientifique
8-Nitrothiochroman-4-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antileishmanial agent.
Biological Studies: Investigated for its effects on cellular processes.
Chemical Biology: Used as a probe in various assays.
Mécanisme D'action
The exact mechanism by which 8-nitrothiochroman-4-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While 8-nitrothiochroman-4-one is unique in its structure, it shares similarities with other thiochromones and chromones. Further studies can elucidate its distinct features.
Propriétés
Formule moléculaire |
C9H7NO3S |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
8-nitro-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H7NO3S/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 |
Clé InChI |
KJARBDORNNMWKD-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)

![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)




![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)

